molecular formula C13H16ClN3O5 B2619654 4-Mino-1,2-dimethyl-5-(phenoxymethyl)pyrimidin-1-ium perchlorate CAS No. 99371-01-4

4-Mino-1,2-dimethyl-5-(phenoxymethyl)pyrimidin-1-ium perchlorate

Cat. No.: B2619654
CAS No.: 99371-01-4
M. Wt: 329.74
InChI Key: AYXPRPLSYDNOBX-UHFFFAOYSA-N
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Description

4-Mino-1,2-dimethyl-5-(phenoxymethyl)pyrimidin-1-ium perchlorate is a chemical compound with the molecular formula C₁₃H₁₆ClN₃O₅. It is a derivative of pyrimidin-1-ium, featuring a phenoxymethyl group at the 5-position and a methyl group at the 1- and 2-positions of the pyrimidin ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Mino-1,2-dimethyl-5-(phenoxymethyl)pyrimidin-1-ium perchlorate typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate pyrimidin-1-ium derivative and phenol derivatives.

  • Reaction Conditions: The reaction is usually carried out under acidic conditions, often using a strong acid like hydrochloric acid or perchloric acid to facilitate the formation of the pyrimidin-1-ium ion.

  • Purification: The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Mino-1,2-dimethyl-5-(phenoxymethyl)pyrimidin-1-ium perchlorate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

  • Substitution: Substitution reactions at the pyrimidin-1-ium ring can introduce different functional groups, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Depending on the oxidizing agent, products can include carboxylic acids, aldehydes, or ketones.

  • Reduction Products: Reduced derivatives may include amines or alcohols.

  • Substitution Products: Substitution reactions can yield compounds with different substituents on the pyrimidin-1-ium ring.

Scientific Research Applications

4-Mino-1,2-dimethyl-5-(phenoxymethyl)pyrimidin-1-ium perchlorate has several scientific research applications:

  • Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: The compound may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways.

  • Industry: It can be utilized in the production of materials, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Mino-1,2-dimethyl-5-(phenoxymethyl)pyrimidin-1-ium perchlorate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 1,2-Dimethyl-5-(phenoxymethyl)pyrimidin-1-ium-4-amine: This compound is structurally similar but lacks the amino group at the 4-position.

  • 4-Amino-1,2-dimethyl-5-(phenoxymethyl)pyrimidin-1-ium: Another closely related compound with a similar structure but different substituents.

Uniqueness: 4-Mino-1,2-dimethyl-5-(phenoxymethyl)pyrimidin-1-ium perchlorate is unique due to its specific combination of functional groups and its perchlorate counterion, which can influence its reactivity and applications.

Properties

IUPAC Name

1,2-dimethyl-5-(phenoxymethyl)pyrimidin-1-ium-4-amine;perchlorate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O.ClHO4/c1-10-15-13(14)11(8-16(10)2)9-17-12-6-4-3-5-7-12;2-1(3,4)5/h3-8,14H,9H2,1-2H3;(H,2,3,4,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXPRPLSYDNOBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C=C(C(=N1)N)COC2=CC=CC=C2)C.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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